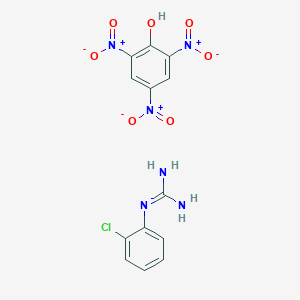
2-(2-Chlorophenyl)guanidine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)guanidine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-(2-Chlorophenyl)guanidine and 2,4,6-trinitrophenol. 2-(2-Chlorophenyl)guanidine is a derivative of guanidine, a compound known for its strong basic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)guanidine typically involves the reaction of 2-chloroaniline with cyanamide under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the guanidine derivative .
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Industrial Production Methods: Industrial production of 2-(2-Chlorophenyl)guanidine follows similar synthetic routes but is scaled up using continuous flow reactors to ensure consistent product quality and yield. For 2,4,6-trinitrophenol, industrial production involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)guanidine undergoes various chemical reactions, including nucleophilic substitution and addition reactions. It can react with electrophiles to form substituted guanidines .
2,4,6-Trinitrophenol undergoes reduction reactions to form aminophenols and can participate in electrophilic aromatic substitution reactions. It is also known to form complexes with metals due to its acidic nature .
Common Reagents and Conditions: Common reagents for reactions involving 2-(2-Chlorophenyl)guanidine include alkyl halides, acyl chlorides, and isocyanates. Reactions are typically carried out under basic conditions .
For 2,4,6-trinitrophenol, common reagents include reducing agents such as sodium dithionite and catalytic hydrogenation conditions. Electrophilic aromatic substitution reactions often use reagents like halogens and sulfonating agents .
Major Products: Reactions involving 2-(2-Chlorophenyl)guanidine typically yield substituted guanidines and ureas. Reduction of 2,4,6-trinitrophenol produces aminophenols, while electrophilic substitution yields halogenated or sulfonated derivatives .
Scientific Research Applications
2-(2-Chlorophenyl)guanidine is used in medicinal chemistry as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system . It is also used in the development of agrochemicals and as a reagent in organic synthesis.
2,4,6-Trinitrophenol has applications in forensic science for the detection of explosives and in environmental monitoring due to its presence as a pollutant . It is also used in the synthesis of dyes, pharmaceuticals, and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action for 2-(2-Chlorophenyl)guanidine involves its interaction with biological targets such as enzymes and receptors. It acts as a ligand, binding to specific sites and modulating their activity .
2,4,6-Trinitrophenol exerts its effects through its strong oxidizing properties. It can disrupt cellular processes by inducing oxidative stress and damaging cellular components . Its acidic nature also allows it to interact with proteins and nucleic acids, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds:
- 2-Nitrophenol
- 4-Nitrophenol
- 2,4-Dinitrophenol
- 2,4,6-Trinitrotoluene (TNT)
Uniqueness: 2-(2-Chlorophenyl)guanidine is unique due to its combination of a chlorinated aromatic ring with a guanidine moiety, which imparts distinct chemical reactivity and biological activity .
2,4,6-Trinitrophenol is unique among nitroaromatic compounds due to its high acidity and strong oxidizing properties, making it more reactive and explosive compared to other nitrophenols .
Properties
CAS No. |
61705-86-0 |
|---|---|
Molecular Formula |
C13H11ClN6O7 |
Molecular Weight |
398.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)guanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8ClN3.C6H3N3O7/c8-5-3-1-2-4-6(5)11-7(9)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,(H4,9,10,11);1-2,10H |
InChI Key |
OOQFSYKCSDBDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















